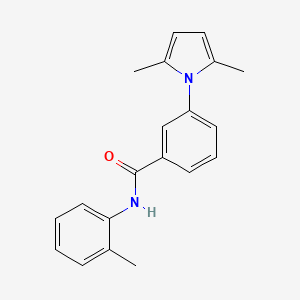
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis X-ray crystallography and spectroscopic methods are pivotal in characterizing the molecular structure of these compounds. For example, studies have detailed the crystal packing and stabilization mechanisms via hydrogen bonding and π-interactions, offering insights into the molecular geometry and intermolecular interactions of antipyrine derivatives, which share a structural resemblance (Saeed et al., 2020).
Chemical Reactions and Properties Chemical properties, including reactivity and binding affinity, are influenced by the specific functional groups and molecular structure. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-Aryl-4-hydroxybutyl)benzamides, illustrating the compound's capacity to undergo cyclization and form new structures (Browne, Skelton, & White, 1981).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystal structure analysis reveals the compound's stability and interaction potential, essential for its application in various fields (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, define the compound's suitability for specific applications. For example, modifications to the benzamide moiety can significantly impact the compound's receptor binding affinity and intrinsic activity, as seen in studies differentiating between partial agonists and neutral antagonists (Lamothe et al., 1997).
Applications De Recherche Scientifique
Scientific Research Applications of Pyrrole and Benzamide Derivatives
Chemical Analysis and Quality Control
- A study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including various benzamide derivatives, highlighting the method's effectiveness for quality control in pharmaceutical compounds. This approach could be relevant for analyzing similar compounds for purity and composition (Ye et al., 2012).
Drug Discovery and Anticancer Research
- Benzamide derivatives, specifically designed for selective inhibition of histone deacetylases, have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential for anticancer drug development. This indicates the potential therapeutic applications of benzamide derivatives in treating cancer (Zhou et al., 2008).
Molecular Synthesis and Characterization
- Research on the synthesis and characterization of novel nonsteroidal progestrone receptor modulators incorporating pyrrole derivatives demonstrates the versatility of pyrrole in synthesizing bioactive compounds. Such studies are crucial for developing new therapeutic agents (Xiao Yong-mei, 2013).
Materials Science and Engineering
- Investigations into the synthesis, characterization, and biological evaluation of various benzamide derivatives underscore their utility in creating new materials with potential biological applications. This research expands the understanding of pyrrole and benzamide derivatives in material science (Saeed et al., 2015).
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-7-4-5-10-19(14)21-20(23)17-8-6-9-18(13-17)22-15(2)11-12-16(22)3/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIYWVKYINUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)
![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)